molecular formula C19H29N3O4 B5360905 3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone

3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone

Cat. No. B5360905
M. Wt: 363.5 g/mol
InChI Key: PAIGAOQKOKPXCS-UHFFFAOYSA-N
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Description

3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone is a chemical compound that has recently gained attention in scientific research. Also known as FE-200665, this compound has shown potential in various applications, including as a therapeutic agent for the treatment of certain diseases.

Mechanism of Action

The mechanism of action of FE-200665 is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cell growth and inflammation. Specifically, FE-200665 has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell survival and proliferation. Additionally, FE-200665 has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is also involved in cell survival and proliferation. By inhibiting these enzymes and signaling pathways, FE-200665 can induce apoptosis and inhibit the growth of cancer cells, as well as reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
FE-200665 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FE-200665 can inhibit the growth of cancer cells and induce apoptosis, as well as reduce inflammation in immune cells. In vivo studies have shown that FE-200665 can inhibit tumor growth in animal models of cancer and reduce inflammation in animal models of inflammatory diseases. Additionally, FE-200665 has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of FE-200665 is its potential as a therapeutic agent for various diseases. Additionally, FE-200665 has been shown to have low toxicity in animal studies, making it a potentially safe treatment option. However, one limitation of FE-200665 is its limited solubility in water, which may affect its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of FE-200665.

Future Directions

There are several future directions for research on FE-200665. Firstly, more studies are needed to fully understand the mechanism of action of FE-200665 and its potential side effects. Additionally, studies are needed to optimize the synthesis and formulation of FE-200665 to improve its bioavailability and efficacy. Furthermore, more preclinical and clinical trials are needed to evaluate the safety and efficacy of FE-200665 as a therapeutic agent for various diseases. Finally, studies are needed to explore the potential of FE-200665 as a tool for studying the role of PI3K and AKT signaling pathways in disease.

Synthesis Methods

The synthesis of 3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone involves the reaction of 2-(2,2-diethyl-4-morpholinyl)acetic acid with 3-furylmethylamine, followed by the addition of piperazine and the subsequent cyclization of the intermediate product. The final product is obtained after purification by column chromatography.

Scientific Research Applications

FE-200665 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that FE-200665 can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, FE-200665 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological disorders, FE-200665 has been shown to have neuroprotective effects and may be a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[2-(2,2-diethylmorpholin-4-yl)-2-oxoethyl]-4-(furan-3-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-3-19(4-2)14-22(8-10-26-19)17(23)11-16-18(24)20-6-7-21(16)12-15-5-9-25-13-15/h5,9,13,16H,3-4,6-8,10-12,14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIGAOQKOKPXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCO1)C(=O)CC2C(=O)NCCN2CC3=COC=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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